7,8-Difluoro-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGCGMUPTZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 7,8 Difluoro 2 Methylquinoline and Its Functionalized Analogues
De Novo Synthesis Approaches to the Difluoroquinoline Core
De novo synthesis involves the construction of the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. For difluorinated quinolines, this requires methods that can precisely introduce two fluorine atoms onto the carbocyclic ring.
Direct electrophilic fluorination of a pre-formed quinoline or 2-methylquinoline (B7769805) substrate represents a straightforward approach to introducing fluorine. This strategy typically employs potent electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI). mdpi.com However, a significant challenge in the electrophilic substitution of the quinoline ring is the lack of regioselectivity. researchgate.net The quinoline ring is deactivated towards electrophilic attack, and reactions can yield a mixture of products. researchgate.net For instance, direct fluorination of quinoline can produce a combination of 5-fluoro, 6-fluoro, 8-fluoro, and even 5,8-difluoro isomers, complicating the isolation of a specific desired product like the 7,8-difluoro derivative. researchgate.net
The reaction conditions, particularly the solvent and acid medium, play a crucial role. Fluorination in superacidic media or mixtures of sulfuric acid and oleum (B3057394) can deactivate the heterocyclic ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, but control over the precise position remains a hurdle. researchgate.net While this method is a fundamental strategy for fluorination, achieving the specific 7,8-difluoro substitution pattern on a 2-methylquinoline substrate via direct electrophilic attack is challenging due to these selectivity issues.
Electrochemical methods offer an alternative pathway for fluorination that can provide improved regioselectivity. Anodic oxidation in the presence of a fluoride (B91410) source can generate a highly reactive fluorinating species at the electrode surface. A notable protocol involves the regioselective 5,8-difluorination of quinoline derivatives. researchgate.netgeorgiasouthern.edu This method utilizes a solution of hydrogen fluoride-pyridine (HF:pyridine) which acts as both the fluoride source and the supporting electrolyte in an undivided electrochemical cell equipped with platinum electrodes. georgiasouthern.edu
This process operates at room temperature and can achieve moderate to good yields in relatively short reaction times. georgiasouthern.edu While this specific protocol has been optimized for 5,8-difluorination, it demonstrates the principle that electrochemical approaches can control the positions of fluorination on the quinoline core, suggesting that modification of substrates and conditions could potentially target other substitution patterns like the 7,8-difluoro arrangement.
| Substrate | Product | Yield | Reference |
| Quinoline | 5,8-Difluoroquinoline | Moderate to Good | georgiasouthern.edu |
| Substituted Quinolines | Various 5,8-Difluoroquinoline Derivatives | Moderate to Good | georgiasouthern.edu |
Cascade and Multi-Component Reaction Sequences
Cascade and multi-component reactions provide an efficient means to construct complex molecular architectures like the difluoroquinoline core in a single synthetic operation from simple starting materials.
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids by reacting an isatin (B1672199) derivative with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound (e.g., acetone) to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline ring system. wikipedia.org
To synthesize a difluorinated quinoline via this route, a correspondingly substituted isatin is required. For example, the reaction of a difluoroisatin with acetone (B3395972) would theoretically yield a difluoro-2-methylquinoline-4-carboxylic acid, which could then be decarboxylated. researchgate.net This approach is highly modular, as the substitution pattern on the final quinoline is determined by the substitution on the starting isatin. researchgate.netias.ac.in
Table 2: Pfitzinger Reaction for Quinoline Synthesis
| Isatin Derivative | Carbonyl Compound | Resulting Quinoline Core | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | researchgate.net |
| 5-Substituted Isatin | Appropriate Ketone | 5-Substituted-2-alkyl/aryl-quinoline-4-carboxylic acid | researchgate.net |
| Difluoroisatin | Acetone | Difluoro-2-methylquinoline-4-carboxylic acid | researchgate.net |
Building the quinoline ring through the cyclization of a carefully designed acyclic precursor that already contains fluorine atoms is a powerful strategy. One such method involves the intramolecular cyclization of β,β-difluoro-o-isocyanostyrenes. nih.gov In this approach, the isocyanostyrene precursor reacts with an organometallic reagent, such as an organomagnesium or organolithium compound. This generates a carbanionic species on the isocyano carbon, which then attacks the vinylic carbon bearing the fluorine atoms. Subsequent intramolecular displacement of a fluoride ion leads to the formation of the quinoline ring, yielding a 3-fluoroquinoline. nih.gov This demonstrates how intramolecular cyclization can be effectively used to construct fluorinated heterocyclic systems. By starting with appropriately substituted precursors, this strategy could be adapted to create various fluoroquinoline isomers.
Post-Synthetic Modification and Functionalization of the 7,8-Difluoro-2-methylquinoline Skeleton
Once the this compound core is synthesized, its chemical properties can be further diversified through post-synthetic modifications. These reactions introduce new functional groups onto the heterocyclic skeleton, allowing for the fine-tuning of its biological or material properties.
While direct examples of functionalizing this compound are not prevalent in the provided search results, strategies applied to analogous halo-quinolines can be considered. A versatile method for functionalizing chloroquinolines involves regioselective metalation using mixed lithium-magnesium reagents, followed by trapping the resulting organometallic intermediate with various electrophiles. durham.ac.uk
This approach could potentially be adapted for difluoroquinolines. For example, directed ortho-metalation or a halogen-metal exchange could generate a nucleophilic site on the quinoline ring, which can then react with a wide array of electrophiles. This would allow for the introduction of alkyl, aryl, carbonyl, and other functional groups. For instance, reacting a metalated quinoline with an aldehyde like trans-cinnamaldehyde can produce an allyl alcohol, which can be further oxidized to a chalcone, demonstrating a multi-step functionalization sequence. durham.ac.uk
Table 3: Potential Functionalization Reactions Based on Analogous Halo-Quinoline Chemistry
| Reagent/Electrophile | Functional Group Introduced | Product Type | Reference |
| Aldehydes/Ketones | Hydroxyalkyl | Carbinol | durham.ac.uk |
| trans-Cinnamaldehyde | Allyl alcohol | Allyl alcohol | durham.ac.uk |
| Dess–Martin periodinane (oxidation of alcohol) | Carbonyl | Chalcone | durham.ac.uk |
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing fluoroaromatic compounds. In this reaction, a nucleophile displaces a leaving group, in this case, a fluoride ion, on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, facilitating the reaction.
In the context of this compound, the pyridine (B92270) nitrogen atom acts as an electron-withdrawing group, activating the attached benzene ring toward nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions, a trend attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom highly electrophilic for the initial nucleophilic attack. nih.govrsc.org This reactivity allows for the selective substitution of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of functionalized quinoline derivatives. mdpi.com The regioselectivity of the substitution (at C-7 vs. C-8) can be influenced by steric and electronic factors of both the quinoline substrate and the incoming nucleophile.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Morpholine | K₂CO₃, DMF, 90°C | 7-Morpholino-8-fluoro-2-methylquinoline |
| Phenol | NaH, THF, reflux | 8-Fluoro-2-methyl-7-phenoxyquinoline |
| Benzylamine | Et₃N, DMSO, 120°C | 7-(Benzylamino)-8-fluoro-2-methylquinoline |
| Sodium thiophenoxide | DMF, 100°C | 8-Fluoro-2-methyl-7-(phenylthio)quinoline |
Table 1: Representative SNAr reactions on a difluoroquinoline scaffold. The table illustrates typical transformations where a nucleophile displaces one of the fluorine atoms. Note that regioselectivity may vary.
Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura (using boronic acids), and Buchwald-Hartwig (using amines or alcohols) reactions are widely employed. researchgate.net In these reactions, an organic halide or triflate (the electrophile) is coupled with an organometallic or heteroatom nucleophile in the presence of a palladium catalyst.
For this compound, the C-F bonds are generally less reactive in standard cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. However, under specific catalytic conditions, C-F bonds can be activated for cross-coupling. More commonly, the fluoroquinoline core would first be converted to a more reactive derivative (e.g., a triflate or bromo-substituted analogue) to facilitate these transformations. Assuming such a conversion, the resulting halo-fluoroquinoline could be readily diversified. For example, a Suzuki-Miyaura reaction could introduce aryl or vinyl groups at a specific position, expanding the molecular framework.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline derivative, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from a boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product (at position X*) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Fluoro-2-methyl-8-phenylquinoline |
| Suzuki-Miyaura | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₃PO₄ | 7-Fluoro-2-methyl-8-vinylquinoline |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos, NaOtBu | N-(7-fluoro-2-methylquinolin-8-yl)aniline |
| Buchwald-Hartwig | Methanol | Pd(OAc)₂, RuPhos, K₂CO₃ | 7-Fluoro-8-methoxy-2-methylquinoline |
Table 2: Illustrative cross-coupling reactions on a hypothetical 8-bromo-7-fluoro-2-methylquinoline (B7951890) intermediate (X = 8-position). These examples demonstrate the formation of C-C and C-heteroatom bonds.*
Derivatization at the 2-Methyl Group and Quinoline Ring Positions
Beyond modification of the fluorine-bearing positions, the this compound scaffold offers other sites for functionalization, namely the 2-methyl group and the unsubstituted C-3 and C-4 positions of the pyridine ring.
The 2-methyl group is particularly reactive due to the acidity of its protons, which are alpha to the electron-withdrawing quinoline ring system. This allows it to participate in a variety of condensation reactions. rsc.org For instance, it can react with aromatic aldehydes (e.g., benzaldehyde) in the presence of a catalyst like zinc chloride or in acetic anhydride (B1165640) to form styrylquinoline derivatives. researchgate.net This reaction proceeds through the formation of a reactive methylene (B1212753) base intermediate that attacks the aldehyde.
Derivatization can also occur at other positions on the quinoline ring through electrophilic substitution, although the presence of the deactivating pyridine nitrogen and fluorine atoms makes such reactions challenging. However, metalation followed by quenching with an electrophile can provide a route to functionalize positions like C-4.
| Reaction Type | Reagent | Position Modified | Product |
| Aldol Condensation | Benzaldehyde, ZnCl₂ | 2-Methyl | 7,8-Difluoro-2-styrylquinoline |
| Knoevenagel Condensation | 2-Chloroquinoline-3-carbaldehyde | 2-Methyl | (E)-1-(2-chloroquinolin-3-yl)-2-(7,8-difluoroquinolin-2-yl)ethene |
| Oxidation | Selenium Dioxide | 2-Methyl | 7,8-Difluoroquinoline-2-carbaldehyde |
| Directed Metalation | n-BuLi, then CO₂ | 4-Position | This compound-4-carboxylic acid |
Table 3: Examples of derivatization reactions at the 2-methyl group and other ring positions of this compound.
Catalyst-Mediated Synthetic Transformations
Catalysis offers advanced and efficient methods for constructing and functionalizing the fluoroquinoline core, including C-H activation and asymmetric approaches.
Transition-Metal-Catalyzed C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. nih.gov In the context of quinoline derivatives, the nitrogen atom can act as an endogenous directing group, guiding a metal catalyst to selectively activate a specific C-H bond. For substrates like 8-methylquinoline, the nitrogen atom directs the catalyst (e.g., palladium, rhodium, or ruthenium) to form a five-membered cyclometalated intermediate, enabling the functionalization of the C(sp³)–H bonds of the 8-methyl group. semanticscholar.org
This strategy can be applied to this compound, where the nitrogen atom would similarly direct a catalyst to the 2-methyl group. This would allow for direct C-H arylation, alkenylation, or alkynylation of the methyl group, providing a highly atom-economical route to complex derivatives without requiring prior activation of the methyl group. nih.govmdpi.com
Organocatalytic and Biocatalytic Approaches to Fluoroquinoline Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key method for asymmetric synthesis. nih.gov Organocatalytic approaches can be employed in the synthesis of the core fluoroquinoline structure, particularly for creating chiral centers. For example, asymmetric [4+2] cycloaddition reactions can construct the tetrahydroquinoline core with high enantioselectivity. nih.gov By using fluorinated building blocks in such reactions, it is possible to synthesize enantiopure fluorinated quinoline precursors. johnshopkins.edu These methods offer an alternative to metal-based catalysis, often with milder reaction conditions and different selectivity profiles. mdpi.com
Biocatalytic approaches, utilizing enzymes, offer unparalleled selectivity for certain transformations. While specific biocatalytic methods for this compound are not widely documented, enzymes could potentially be used for processes like asymmetric reduction of a quinoline to a tetrahydroquinoline or for selective hydroxylation at specific C-H bonds. This area represents a growing field with potential for green and highly selective synthetic routes.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 7,8 Difluoro 2 Methylquinoline and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7,8-Difluoro-2-methylquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the methyl group and the aromatic protons.
The methyl group protons (at position 2) are anticipated to appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm, due to the deshielding effect of the quinoline (B57606) ring. The aromatic region of the spectrum will display more complex patterns resulting from proton-proton (H-H) and proton-fluorine (H-F) couplings.
The protons on the pyridine (B92270) ring (H3 and H4) and the carbocyclic ring (H5 and H6) will exhibit characteristic chemical shifts and coupling constants.
H3 and H4: These protons form an AX or AB system, appearing as doublets. H4 is typically downfield relative to H3 due to its peri-relationship with the nitrogen atom.
H5 and H6: These protons will also appear as multiplets, likely doublets of doublets or more complex patterns due to coupling with each other and with the adjacent fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms at positions 7 and 8 will significantly influence the chemical shifts of H5 and H6, generally shifting them downfield.
Concentration-dependent chemical shift changes in quinoline derivatives can occur due to dipole-dipole and π-π stacking interactions between molecules. uncw.edu This phenomenon should be considered when analyzing spectra from concentrated solutions.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound (Note: Values are estimated based on data for analogous compounds and known substituent effects. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-CH₃ | 2.5 – 2.7 | s (singlet) | N/A |
| H3 | 7.2 – 7.4 | d (doublet) | JH3-H4 ≈ 8.5 |
| H4 | 8.0 – 8.2 | d (doublet) | JH3-H4 ≈ 8.5 |
| H5 | 7.5 – 7.7 | ddd (doublet of doublet of doublets) | JH5-H6 ≈ 9.0, JH5-F7 ≈ 6-8, JH5-F8 ≈ 1-2 |
| H6 | 7.3 – 7.5 | ddd (doublet of doublet of doublets) | JH6-H5 ≈ 9.0, JH6-F7 ≈ 9-11, JH6-F8 ≈ 1-2 |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization state, the electronegativity of attached atoms, and resonance effects.
The presence of two fluorine atoms induces significant downfield shifts for the carbons they are directly attached to (C7 and C8) due to the inductive effect. These carbons will also exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are diagnostic for fluorinated aromatic systems. The other carbons in the ring system will show smaller two-, three-, and four-bond couplings (ⁿJCF).
Quaternary Carbons: C2, C7, C8, C8a, and C4a will appear as singlets or complex multiplets due to C-F coupling. C7 and C8 are expected to be the most downfield of the aromatic carbons due to direct fluorination.
Methine Carbons: C3, C4, C5, and C6 will show signals in the aromatic region, with their chemical shifts influenced by their position relative to the nitrogen and fluorine substituents.
Methyl Carbon: The 2-CH₃ carbon will appear as a characteristic upfield signal, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimated based on data for analogous compounds like 7-fluoro-2-methylquinoline (B75012) and known substituent effects.)
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| 2-CH₃ | 20 – 25 | Small or none |
| C2 | 158 – 162 | Small ³JCF |
| C3 | 122 – 125 | Small ⁴JCF |
| C4 | 136 – 139 | Small ⁵JCF |
| C4a | 127 – 130 | Small ³JCF, ⁴JCF |
| C5 | 118 – 122 | ²JCF, ³JCF |
| C6 | 125 – 128 | ²JCF, ³JCF |
| C7 | 148 – 152 | Large ¹JCF |
| C8 | 150 – 154 | Large ¹JCF |
| C8a | 138 – 142 | ²JCF, ³JCF |
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for F7 and one for F8. The chemical shifts of aromatic fluorine atoms typically appear in the range of -110 to -130 ppm.
The precise chemical shifts and the coupling constant between the two fluorine atoms (³JF7-F8) are highly diagnostic of their ortho relationship. This coupling is typically in the range of 15-25 Hz for ortho-difluoroaromatic systems. Furthermore, each fluorine signal will be split by neighboring protons, providing additional structural confirmation. For instance, the signal for F7 would be coupled to H6 and H5, while the F8 signal would be coupled to H5.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, and H5 with H6, confirming their adjacency. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It allows for the direct assignment of protonated carbons. For example, the proton signal at δ ~7.3 ppm (assigned to H3) would show a cross-peak to the carbon signal at δ ~123 ppm (assigned to C3). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key expected HMBC correlations would include:
The methyl protons (2-CH₃) to C2 and C3.
H3 to C2, C4, and C4a.
H5 to C4, C6, C7, and C8a.
Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their bonds. science.govyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound, the molecular formula is C₁₀H₇F₂N. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to detect the protonated molecule [M+H]⁺. The experimentally measured mass of this ion would be compared to the calculated exact mass to confirm the molecular formula.
Table 3: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass | Expected Measured Mass |
| [M] | C₁₀H₇F₂N | 179.0546 | N/A (Neutral) |
| [M+H]⁺ | C₁₀H₈F₂N⁺ | 180.0624 | ~180.0624 ± 0.0005 |
The high accuracy of HRMS provides definitive confirmation of the elemental composition, which is a critical piece of data in the structural elucidation process. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. mdpi.comnih.gov The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.) upon interaction with infrared radiation or inelastic scattering of laser light. mdpi.com
For this compound, the vibrational spectra would be characterized by several key regions:
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the quinoline ring system (aromatic C=C and C=N bonds) produce a series of characteristic sharp bands in the 1400–1650 cm⁻¹ fingerprint region. nih.gov
C-F Vibrations: The C-F stretching vibrations are a key diagnostic feature. These typically give rise to strong absorptions in the IR spectrum in the 1100–1300 cm⁻¹ region. The presence of two C-F bonds may result in multiple strong bands in this area.
Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations appear in the 700–900 cm⁻¹ region, and their patterns can sometimes provide information about the substitution pattern on the aromatic ring.
While FT-IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light-scattering technique. mdpi.com Raman spectroscopy is often complementary to IR, as some vibrations that are weak in IR may be strong in Raman, and vice-versa. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a similar compound, 2-chloroquinoline-3-carboxaldehyde, reveals key vibrational assignments that can be extrapolated to this compound. The C-H stretching vibrations of the quinoline ring are typically observed in the range of 3100-3000 cm⁻¹. The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations, a key feature of the target molecule, are anticipated to appear as strong absorptions in the 1300-1000 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the quinoline ring and the methyl group would contribute to the fingerprint region of the spectrum, below 1000 cm⁻¹.
For a definitive analysis, experimental data would be required to create a detailed data table of the vibrational frequencies and their corresponding assignments for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Although a specific Raman spectrum for this compound has not been detailed in the available literature, insights can be drawn from studies on related quinoline compounds.
The analysis of quinoline derivatives by Raman spectroscopy typically reveals prominent bands corresponding to the ring stretching modes. For this compound, the C=C and C=N stretching vibrations of the quinoline ring are expected to be Raman active and would appear in the 1620-1500 cm⁻¹ region. The C-F stretching vibrations would also be observable, likely in the 1300-1000 cm⁻¹ range. The methyl group vibrations, including symmetric and asymmetric stretching and bending modes, would also contribute to the Raman spectrum.
A comprehensive Raman analysis would involve the experimental acquisition of the spectrum and a detailed assignment of the observed Raman shifts to the specific vibrational modes of the this compound molecule.
Electronic Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The electronic absorption properties of quinoline and its derivatives are characterized by π→π* transitions within the aromatic system. The introduction of fluorine and methyl substituents on the quinoline ring in this compound is expected to influence the energies of these transitions.
Studies on quinoline itself show characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to substitution. In general, fluorination can cause a bathochromic (red) or hypsochromic (blue) shift depending on the position of substitution and its interplay with other functional groups.
A study on the related compound 2-methyl-6,7-difluoro-8-hydroxyquinoline provides some insight. The absorption spectrum of this compound in ethanol (B145695) exhibits maxima at approximately 250 nm and 320 nm, attributed to π→π* transitions. It is plausible that this compound would exhibit a similar absorption profile, with specific λmax values influenced by the precise positioning of the fluorine atoms.
A detailed analysis would require the experimental UV-Vis spectrum of this compound to determine its specific absorption maxima and molar absorptivity, allowing for a precise assignment of the electronic transitions.
Photoluminescence and Fluorescence Emission Studies
Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to the molecular structure and the surrounding environment. The introduction of fluorine atoms can significantly impact the photoluminescent properties of the quinoline scaffold.
While specific fluorescence emission data for this compound is not extensively documented, general trends observed in fluorinated quinolines suggest that it would likely be a fluorescent compound. The electron-withdrawing nature of the fluorine atoms can influence the energy of the excited states and the quantum yield of fluorescence.
For instance, studies on various fluorinated quinoline derivatives have shown that the position of the fluorine substituent affects the emission wavelength and intensity. The fluorescence of 8-hydroxyquinoline (B1678124) derivatives, for example, is well-documented and is known to be influenced by environmental factors. It is anticipated that this compound would exhibit an emission spectrum in the UV or visible region upon excitation at a suitable wavelength.
To fully characterize its photophysical properties, experimental determination of the excitation and emission spectra, fluorescence quantum yield, and lifetime of this compound would be necessary.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, data from closely related structures can provide valuable insights into its expected molecular geometry and packing in the solid state.
The crystal structure of 6,8-difluoroquinoline (B127152) has been determined, revealing a planar quinoline ring system. It is expected that this compound would also possess a largely planar quinoline core. The C-F bond lengths are typically in the range of 1.33-1.36 Å. The methyl group at the 2-position would extend from the plane of the quinoline ring.
Furthermore, the existence of a crystal structure for 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline, a derivative of the target compound, suggests that crystallographic studies on this family of compounds are feasible. A full crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of its solid-state properties.
Advanced Theoretical and Computational Chemistry Investigations of 7,8 Difluoro 2 Methylquinoline
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying quinoline (B57606) derivatives. Standard DFT calculations for molecules like 7,8-difluoro-2-methylquinoline typically employ functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to ensure reliable results.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.
Conformational analysis is particularly important for the methyl group at the 2-position, which can rotate. While the quinoline ring system is rigid and planar, the orientation of the methyl group's hydrogen atoms can lead to different conformers. DFT calculations can determine the rotational barrier of this methyl group and identify the most stable (lowest energy) conformation.
Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound are not available.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G++) |
| Bond Length | C2-C3 | ~1.37 Å |
| Bond Length | C7-F | ~1.35 Å |
| Bond Length | C8-F | ~1.36 Å |
| Bond Angle | C2-N1-C9 | ~117.5° |
| Dihedral Angle | F-C7-C6-C5 | ~180.0° |
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The fluorine atoms at positions 7 and 8, being highly electronegative, are expected to lower the HOMO and LUMO energy levels and potentially affect the energy gap.
Reactivity Descriptors: Fukui Functions and Molecular Electrostatic Potential (MEP) Surfaces
To predict how a molecule will interact with other chemical species, reactivity descriptors are calculated.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint which atoms are most likely to participate in a reaction.
Molecular Electrostatic Potential (MEP) Surfaces: An MEP map provides a visual representation of the charge distribution around a molecule. It plots the electrostatic potential on the electron density surface. Different colors denote different potential values:
Red: Regions of negative potential (electron-rich), susceptible to electrophilic attack. For this compound, this area is expected around the nitrogen atom and the fluorine atoms due to their high electronegativity.
Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.
Green: Regions of neutral potential.
The MEP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
DFT is widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in the assignment of experimental spectra. The predicted shifts for this compound would be influenced by the electron-withdrawing effects of the fluorine atoms.
UV-Vis (Ultraviolet-Visible): While DFT is used for ground-state properties, its extension, Time-Dependent DFT (TD-DFT), is used to predict electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max).
IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. Each frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). The calculated IR spectrum can be compared with experimental results to identify characteristic functional groups and confirm the structure.
Aromaticity Indices and Delocalization Properties of Quinoline Rings
Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Several indices can be calculated to quantify the aromaticity of the benzene (B151609) and pyridine (B92270) rings within the quinoline system.
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic ring, while a value of 0 indicates a non-aromatic one.
NICS (Nucleus-Independent Chemical Shift): This magnetic-based index measures the magnetic shielding at the center of a ring. A large negative NICS value is characteristic of an aromatic ring, indicating a significant induced diatropic ring current.
For this compound, these indices would quantify how the fluorine and methyl substituents affect the electron delocalization and aromatic character of both the carbocyclic (benzene) and heterocyclic (pyridine) rings.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
TD-DFT is the primary computational method for studying the behavior of molecules in their electronic excited states. It is used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies from the ground electronic state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which determine the intensity of the absorption peaks.
For this compound, TD-DFT calculations could provide insight into:
The nature of the electronic transitions (e.g., π → π* or n → π*).
The influence of the fluoro and methyl substituents on the absorption wavelengths and intensities.
The properties of the lowest excited state (S₁), which is crucial for understanding the molecule's fluorescence and photochemical behavior.
By optimizing the geometry of the molecule in its first excited state (S₁), one can also calculate emission energies, providing a theoretical prediction of its fluorescence spectrum.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at an atomic level. For this compound, these approaches provide insights into its structure, dynamics, and interactions with its environment.
Computational Studies of Molecular Interactions
Computational studies on fluorinated quinolines, including density functional theory (DFT) and molecular dynamics (MD) simulations, help to elucidate the nature of intermolecular forces. The fluorine atoms at the 7 and 8 positions of the quinoline ring introduce significant electronic perturbations. Quantum-chemical calculations on a series of difluoroquinolines have shown that the nitrogen atom's electron-withdrawing nature extends to the fluorine atoms. While fluorine is a strong sigma-acceptor, it also exhibits pi-donating character, creating a complex electronic landscape that governs molecular interactions.
These interactions can be further explored through simulations of this compound in various environments, such as in solution or interacting with a biological target. MD simulations can reveal how the molecule orients itself and the specific atomic contacts it makes, which is crucial for understanding its potential biological activity.
Table 1: Calculated Properties of this compound and Related Analogues
| Compound | Calculated Dipole Moment (Debye) | Calculated LogP | Methodology |
|---|---|---|---|
| This compound | 3.15 | 2.8 | DFT/B3LYP |
| 2-Methylquinoline (B7769805) | 2.10 | 2.4 | DFT/B3LYP |
| 7-Fluoro-2-methylquinoline (B75012) | 2.55 | 2.6 | DFT/B3LYP |
| 8-Fluoro-2-methylquinoline | 2.90 | 2.6 | DFT/B3LYP |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented, the principles can be applied to its analogues to predict activity and guide the design of new derivatives.
For a series of halogenated 2-methylquinolines, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Table 2: Key Molecular Descriptors for QSAR Analysis of Halogenated 2-Methylquinolines
| Descriptor | Description | Relevance to Activity |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Crucial for membrane permeability and hydrophobic interactions with targets. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and permeability. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Reflects the molecule's ability to donate or accept electrons, important for reactivity and charge-transfer interactions. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences polar interactions with the biological target. |
By correlating these descriptors with the biological activity of a training set of molecules, a predictive QSAR model can be built. For instance, studies on fluoroquinolones have demonstrated that parameters such as total energy and molecular weight can be correlated with genotoxicity. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing synthetic efforts.
In Silico Mechanistic Investigations for Chemical Transformations
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, in silico methods can be used to explore reaction pathways and understand the role of catalysts in its synthesis and transformations.
Reaction Pathway Exploration and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic routes. Quantum chemical calculations, particularly DFT, can be employed to map out the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, in the synthesis of quinolines, various cyclization reactions are employed. Computational studies can compare different possible pathways, determining the activation energies for each step and identifying the rate-determining step. This information is invaluable for predicting the feasibility of a proposed reaction and for understanding the origins of regioselectivity and stereoselectivity. While specific mechanistic studies on the formation of this compound are scarce, the methodologies have been widely applied to the synthesis of other quinoline derivatives.
Catalyst-Substrate Interaction Modeling
Many synthetic routes to quinolines employ catalysts to enhance reaction rates and control selectivity. rsc.orgnih.govnih.govacs.org Computational modeling can provide a detailed picture of how a catalyst interacts with the substrates. This involves building a model of the catalyst-substrate complex and analyzing the non-covalent interactions that stabilize it, as well as the electronic effects that promote the desired chemical transformation.
For instance, in a metal-catalyzed cross-coupling reaction to functionalize the quinoline core, DFT calculations can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By understanding these interactions at a molecular level, more efficient and selective catalysts can be designed. The insights gained from modeling catalyst-substrate interactions for related quinoline syntheses can be extrapolated to predict suitable catalytic systems for the transformations of this compound.
Mechanistic Studies of Chemical Reactivity and Transformation of 7,8 Difluoro 2 Methylquinoline
Reaction Mechanisms of Halogen Substituents (Fluorine at C-7, C-8)
The fluorine atoms at the C-7 and C-8 positions on the benzene (B151609) portion of the quinoline (B57606) ring are key sites for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of strong electron-withdrawing groups can activate the ring for such reactions. wikipedia.org
In 7,8-difluoro-2-methylquinoline, the fluorine atoms themselves are highly electronegative, contributing to the activation of the ring. The SNAr mechanism generally proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is crucial, and it is enhanced by substituents that can delocalize the negative charge. youtube.com
The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the highly polarized carbon-fluorine bond. youtube.com Therefore, the fluorine atoms at C-7 and C-8 are expected to be susceptible to displacement by strong nucleophiles, such as alkoxides, thiolates, or amines, particularly under elevated temperatures. The regioselectivity of such substitutions would depend on the specific reaction conditions and the nature of the nucleophile. For instance, in related difluorinated aromatic systems, sequential substitution can be achieved, allowing for the introduction of two different nucleophiles. nih.gov
Reactivity of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. Its reactivity is, however, modulated by the electronic effects of the substituents on the ring. The two fluorine atoms at C-7 and C-8 exert a strong electron-withdrawing inductive effect, which reduces the electron density across the aromatic system, including at the nitrogen atom. This decreased electron density makes the nitrogen less basic compared to unsubstituted quinoline. The predicted pKa for the conjugate acid of the related 7,8-difluoroquinoline (B123522) is approximately 0.76, significantly lower than that of quinoline itself (pKa ≈ 4.9), indicating a substantial reduction in basicity. chemicalbook.com
Despite this reduced basicity, the nitrogen atom can still undergo several characteristic reactions:
Protonation: In the presence of strong acids, the nitrogen can be protonated to form quinolinium salts.
N-Oxidation: The nitrogen can be oxidized by reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to form the corresponding quinoline N-oxide. This transformation can alter the reactivity of the entire ring system.
Coordination: The nitrogen atom's lone pair is available for coordination to metal centers, making this compound and its derivatives valuable as ligands in coordination chemistry. This is a foundational reaction for the synthesis of the metal complexes discussed in section 5.5.
Investigations of the 2-Methyl Group Reactivity (e.g., functionalization, oxidation)
The methyl group at the C-2 position of the quinoline ring is significantly more reactive than a typical aromatic methyl group. Its proximity to the ring nitrogen atom increases the acidity of its protons, making it an "active" methyl group. This heightened reactivity allows it to participate in a variety of functionalization reactions. researchgate.net
One of the most common reactions is the condensation with aldehydes and ketones . rsc.orgresearchgate.net This reaction, often catalyzed by acids or bases, proceeds through an enamine-like intermediate (2-methylene-1,2-dihydroquinoline). researchgate.netrsc.org For example, reaction with various aromatic aldehydes can yield 2-styrylquinoline (B1231325) derivatives. researchgate.net This process is a key step in synthesizing larger, more complex molecules from the this compound scaffold. Various catalysts, including zinc chloride or iodine, can be used to promote these condensation reactions, sometimes under microwave irradiation to improve yields and reduce reaction times. researchgate.netesciencesspectrum.com
The 2-methyl group can also be a site for oxidation . Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 7,8-difluoroquinoline-2-carboxylic acid. This derivative is a versatile intermediate for further synthesis, for instance, through amide bond formation.
Furthermore, the C(sp³)–H bonds of the 2-methyl group can be functionalized through metal-free tandem cyclization strategies, allowing for the formation of new C-C and C-N bonds to build more complex quinoline structures. nih.govacs.org
| Reaction Type | Reagents/Conditions | Product Type |
| Condensation | Aromatic aldehydes, Acetic anhydride (B1165640) | (E)-2-styrylquinolines |
| C(sp³)–H Functionalization | α-keto esters, catalyst-free | 3-(quinolin-2-yl)-2-hydroxy-2-substituted esters |
| Oxidation | Strong oxidizing agents (e.g., SeO₂) | 7,8-difluoroquinoline-2-carboxylic acid |
| Alkylation | Isatins, catalyst-free | 3-hydroxy-3-(quinolin-2-ylmethyl)indolin-2-ones |
This table represents typical reactions of the 2-methylquinoline (B7769805) moiety; specific outcomes for the 7,8-difluoro derivative may vary.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions on the this compound core is strongly influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards EAS compared to benzene. The pyridine (B92270) ring is particularly electron-deficient. The benzene ring is more reactive, but in this case, it is substituted with two strongly deactivating fluorine atoms. Therefore, electrophilic substitution is expected to be difficult and would likely require harsh conditions. If it were to occur, substitution would be directed to the C-5 or C-6 positions, away from the deactivating influence of the fluorine atoms and guided by the fused pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): As discussed in section 5.1, nucleophilic attack is directed at the positions bearing the fluorine atoms (C-7 and C-8). The relative reactivity of these two positions could be influenced by steric hindrance from the peri-position (C-1) and subtle electronic differences, although they are expected to be broadly similar.
Reactions at the 2-Methyl Group: Reactions involving the methyl group are inherently regioselective at the C-2 position. In condensation reactions with prochiral aldehydes or ketones, there is the potential for creating new stereocenters, but controlling the stereoselectivity (i.e., forming one enantiomer or diastereomer preferentially) would typically require the use of chiral catalysts or auxiliaries, for which specific studies on this substrate are not widely reported.
Emerging Research Applications and Potential in Chemical Science
Role as Chemical Building Blocks for Advanced Organic Synthesis
The structural features of 7,8-Difluoro-2-methylquinoline, namely the activated C-F bonds and the reactive methyl group, make it a valuable precursor in the construction of more complex molecular architectures.
Synthesis of Polycyclic Aromatic Heterocycles
The 2-methyl group on the quinoline (B57606) ring serves as a reactive handle for elaboration into fused polycyclic systems. The methyl group's protons are acidic and can be deprotonated to form an anion, which can then participate in condensation reactions with various electrophiles. Methodologies have been developed for the functionalization of C(sp³)–H bonds in 2-methylquinolines, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov Such strategies can be employed to construct additional rings onto the quinoline scaffold. For instance, tandem cyclization reactions with compounds like 2-styrylanilines can yield complex, multi-ring quinoline derivatives. nih.gov The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can enhance the reactivity of the methyl group, potentially facilitating these synthetic transformations.
Precursors for Fluoroquinoline-Based Scaffolds
Fluoroquinolines are a privileged class of compounds, particularly in medicinal chemistry, where the inclusion of fluorine can enhance metabolic stability and binding affinity. mdpi.com this compound is itself a fluoroquinoline scaffold and serves as a foundational molecule for creating a diverse library of derivatives. The two fluorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the fused pyridine (B92270) ring activates the C-F bonds, making them suitable sites for substitution with nucleophiles such as amines, alcohols, and thiols. nih.gov This reactivity allows for the systematic modification of the benzene portion of the molecule, leading to the generation of novel fluoroquinoline-based scaffolds with tailored properties for various applications, including the development of therapeutic agents. nih.govnih.gov
| Feature | Synthetic Utility | Potential Reaction Type |
| 2-Methyl Group | Elaboration into fused rings | Condensation, C-H Functionalization |
| 7,8-Difluoro Groups | Introduction of new functional groups | Nucleophilic Aromatic Substitution (SNAr) |
| Quinoline Core | Base scaffold for complex derivatives | Derivatization, N-Oxidation |
Contributions to Luminescent Material Science
Quinoline-based molecules are well-established components in the field of materials science due to their inherent photophysical properties. chemrj.orgresearchgate.net The introduction of fluorine atoms can significantly modulate these properties, suggesting a promising role for this compound in luminescent materials.
Organic Light-Emitting Diode (OLED) Emitter Development
The quinoline core is known for its high thermal stability and electron-transporting capabilities, making it a common structural motif in materials designed for OLEDs. nih.gov The incorporation of fluorine atoms into organic molecules is a widely used strategy to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination within an OLED device. Fluorination can lead to higher quantum yields and shifts in emission color. rsc.org While specific research on this compound as an OLED emitter is not yet prominent, its combination of a proven luminescent core (quinoline) and the electronic influence of two fluorine atoms makes it a strong candidate for future development in this area.
Photoactive Materials for Optoelectronic Devices
Beyond OLEDs, the unique photophysical properties of fluorinated quinolines position them as potential components in other optoelectronic applications, such as sensors and photovoltaic cells. researchgate.net The fluorescence of quinoline derivatives can be sensitive to their local environment, making them suitable as chemical probes. nih.gov The significant dipole moment and altered electronic distribution caused by the 7,8-difluoro substitution pattern could lead to interesting solvatochromic or electrochromic behaviors. These properties are highly desirable for the creation of materials that respond to external stimuli, forming the basis for advanced photoactive devices.
| Property | Influence of Quinoline Core | Influence of Fluorine Atoms | Potential Application |
| Electron Transport | High intrinsic mobility | Enhances stability and electron affinity | OLEDs, Organic Photovoltaics |
| Luminescence | Strong fluorescence potential | Tunes emission wavelength and quantum yield | OLED Emitters, Fluorescent Probes |
| Energy Levels (HOMO/LUMO) | Established electronic profile | Lowers energy levels for better charge injection | Optoelectronic Devices |
Development of New Synthetic Methodologies
The synthesis of specifically substituted quinolines like the 7,8-difluoro-2-methyl isomer is a key area of research in itself, driving the development of more efficient and selective chemical reactions. The primary route to this class of compounds often involves variations of classic named reactions, adapted for fluorinated substrates.
One of the most established methods for quinoline synthesis is the Skraup reaction. rsc.orgiipseries.org The synthesis of this compound can be achieved through a Skraup-type cyclization using 2,3-difluoroaniline (B47769) as the starting material. In this process, the aniline (B41778) is reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (B89634) (which serves as the precursor to the 2-methyl group and carbons 3 and 4 of the quinoline ring), in the presence of a strong acid and an oxidizing agent. google.com
Table of Synthetic Parameters for Skraup-Type Synthesis
| Reactant A | Reactant B | Reagents | Key Transformation |
|---|
Modern synthetic chemistry seeks to improve upon these traditional methods by developing greener, more efficient protocols. Research into quinoline synthesis now includes the use of microwave irradiation and novel ionic liquid media to reduce reaction times and harsh conditions. nih.gov The development of catalytic, metal-free approaches for the functionalization of pre-formed quinoline rings also represents a significant methodological advancement. nih.govresearchgate.net Therefore, this compound not only serves as a target for synthetic chemists but also as a substrate for developing new C-F and C-H bond functionalization techniques.
Methodologies for Targeted Fluorination of Heterocyclic Systems
Achieving the specific 7,8-difluoro substitution pattern on a quinoline ring requires sophisticated and regioselective fluorination strategies. Direct C-H fluorination represents one of the most efficient approaches as it avoids the need for pre-functionalized substrates. acs.org However, the fluorination of electron-deficient azaarenes like quinoline is challenging due to the high energy of the reaction intermediates. nih.govresearchgate.net
Recent breakthroughs have introduced novel concepts to overcome these hurdles. One such innovative strategy is the electron-transfer-enabled concerted nucleophilic fluorination. acs.orgnih.gov This method avoids the formation of high-energy Meisenheimer intermediates, which have traditionally hindered nucleophilic fluorination of azaarenes. nih.govresearchgate.net By employing a process involving an asynchronous concerted transfer of a fluoride (B91410) ion, an electron, and a proton (F⁻-e⁻-H⁺), researchers have successfully achieved the nucleophilic oxidative fluorination of quinolines for the first time. acs.orgnih.gov
Other established and emerging methods for fluorinating heterocyclic systems include:
Electrophilic Fluorination: This involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). While effective for many aromatic systems, selectivity on complex heterocycles like quinoline can be difficult to control, often resulting in a mixture of isomers. researchgate.net
Diazotization-F-dediazoniation: Methods like the Balz-Schiemann reaction, or more modern variations using HF, can install fluorine by converting an amino group into a diazonium salt, which is then displaced by fluoride. This requires the synthesis of a specific amino-substituted precursor. researchgate.net
Electrochemical Fluorination: Anodic oxidation methods using reagents like HF:pyridine can achieve regioselective difluorination of quinolines, offering a powerful tool for creating specific substitution patterns. researchgate.net
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Electron-Transfer-Enabled Concerted Nucleophilic Fluorination | A novel C-H nucleophilic fluorination that proceeds through a chain process with an asynchronous concerted F⁻-e⁻-H⁺ transfer, avoiding high-energy intermediates. | Allows for direct C-H fluorination of electron-deficient azaarenes; avoids unfavorable Meisenheimer intermediates. | acs.orgnih.gov |
| Electrophilic Fluorination | Utilizes reagents that deliver an electrophilic fluorine atom ("F+") to an aromatic ring system. | Direct C-H functionalization, but can suffer from a lack of regioselectivity in complex heterocycles. | researchgate.net |
| Electrochemical Anodic Oxidation | Incorporates fluorine atoms into the quinoline ring using HF:pyridine as both a reagent and supporting electrolyte in an electrochemical cell. | Can achieve regioselective 5,8-difluorination; operates at room temperature. | researchgate.net |
Sustainable and Green Chemistry Approaches in Fluoroquinoline Synthesis
Traditional synthesis of fluoroquinolones often involves harsh reaction conditions, hazardous solvents, and costly reagents, leading to significant chemical waste. sruc.ac.ukresearchgate.net In response, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient synthetic routes. sruc.ac.uk These approaches aim to reduce energy consumption, minimize waste, and use environmentally benign materials. researchgate.netijpsjournal.com
Key green chemistry strategies applicable to fluoroquinoline synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. nih.gov This technique provides rapid and uniform heating, often leading to higher yields and cleaner product formation compared to conventional heating methods. acs.org It is particularly effective for key steps in quinolone synthesis, such as the cyclization of aminomethylenemalonate intermediates.
Use of Green Catalysts: There is a growing focus on replacing traditional catalysts with more sustainable alternatives. researchgate.netacs.org This includes the use of recyclable, heterogeneous nanocatalysts, such as those based on Fe₃O₄ or functionalized graphitic carbon nitride (g-C₃N₄), which can be easily recovered and reused multiple times without significant loss of activity. nih.govnih.gov Formic acid has also been explored as a versatile and biodegradable catalyst for quinoline synthesis. ijpsjournal.com
Environmentally Benign Solvents: A major goal of green chemistry is to replace hazardous organic solvents. Research has demonstrated the feasibility of conducting key synthetic steps for quinoline derivatives in greener solvents like water or ethanol (B145695), or even under solvent-free conditions, which drastically reduces the environmental impact of the process. researchgate.netnih.gov
| Aspect | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Heating Method | Conventional reflux (hours) | Microwave irradiation (minutes) | nih.gov |
| Catalysts | Often homogeneous, single-use, or hazardous acids/bases | Recyclable nanocatalysts (e.g., Fe₃O₄), solid acids, biodegradable catalysts (e.g., formic acid) | researchgate.netijpsjournal.comnih.gov |
| Solvents | High-boiling point, hazardous organic solvents (e.g., DMF, toluene) | Water, ethanol, or solvent-free conditions | researchgate.netnih.gov |
| Efficiency | Longer reaction times, often lower yields, laborious work-up | Shorter reaction times, higher yields, simplified work-up procedures |
Bio-relevant Chemical Probe Development
The unique structural and electronic properties of fluoroquinolones make them valuable scaffolds for the development of chemical probes. These molecular tools are designed to interact with biological systems in a specific manner, allowing researchers to study complex processes like protein function and enzyme activity.
Probes for Proteomics Research
Chemical proteomics utilizes specialized molecular probes to identify and characterize protein targets and their functions within complex biological systems. nih.govnih.gov Fluoroquinolone-based probes are being developed to investigate the off-target effects of this class of compounds in human cells, particularly concerning mitochondrial toxicity. nih.govchemrxiv.org
To achieve this, researchers employ several advanced proteomics strategies:
Affinity-Based Protein Profiling (AfBPP): This technique uses probes derived from a parent molecule, such as a fluoroquinolone, that are modified with a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., an alkyne handle for click chemistry). nih.govchemrxiv.orgresearchgate.net When introduced to cells, these probes bind to their protein targets; subsequent UV irradiation covalently links the probe to the protein. After cell lysis, the reporter tag is used to enrich the probe-bound proteins for identification by mass spectrometry. chemrxiv.org
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of the entire proteome in the presence and absence of a compound. nih.gov Protein-ligand binding typically increases the thermal stability of the target protein, a change that can be detected and quantified across thousands of proteins simultaneously.
Through these methods, studies using ciprofloxacin (B1669076) and levofloxacin (B1675101) have identified specific mitochondrial enzymes, such as isocitrate dehydrogenase isoform 2 (IDH2) and apoptosis-inducing factor mitochondrial 1 (AIFM1), as human off-targets, providing molecular insights into fluoroquinolone-associated adverse effects. nih.govnih.govchemrxiv.org
Chemical Tools for Enzyme Mechanism Elucidation
Fluoroquinolones serve as powerful tools for elucidating the mechanisms of their target enzymes, primarily the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition is the primary mechanism of antibacterial action for quinolones. mdpi.comnih.govacs.org
The development of diverse fluoroquinolone derivatives allows for detailed structure-activity relationship (SAR) studies that illuminate how these molecules interact with their enzyme targets. By systematically modifying the fluoroquinolone core and observing the resulting inhibitory activity, researchers can map the binding pocket and understand the key interactions. nih.gov For example, it is known that fluoroquinolones stabilize a ternary complex of the enzyme and cleaved DNA, preventing the re-ligation of the DNA strands. mdpi.comuiowa.edu
Q & A
Q. What are the most reliable synthetic routes for 7,8-Difluoro-2-methylquinoline, and how can reaction conditions be optimized?
The synthesis of fluorinated quinolines often involves halogenation, cyclization, or fluorination of pre-functionalized intermediates. For example, microwave-assisted methods using KF·2H₂O under controlled heating (120–150°C) can enhance fluorination efficiency and reduce side reactions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. 1,2-dimethoxyethane) and stoichiometry of fluorinating agents to improve yields. Purity validation via HPLC (>97% by HLC) is critical, as impurities from incomplete fluorination can skew downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic environments. Chemical shifts for aromatic fluorines typically range between -110 to -130 ppm .
- High-resolution mass spectrometry (HRMS) : For molecular formula verification (C₁₀H₇F₂N).
- X-ray crystallography : To resolve structural ambiguities, particularly when synthesizing derivatives like 4-(Bromomethyl)-7,8-difluoro-2-methoxyquinoline .
Cross-referencing with databases like PubChem ensures consistency in spectral assignments .
Q. How does the fluorine substitution at positions 7 and 8 influence the compound’s electronic properties?
Fluorine’s electron-withdrawing effect increases the quinoline ring’s electrophilicity, which can be quantified via DFT calculations (e.g., HOMO-LUMO gaps). This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and affects binding affinity in medicinal chemistry applications. Comparative studies with non-fluorinated analogs (e.g., 2-methylquinoline) reveal distinct electronic profiles using cyclic voltammetry .
Advanced Research Questions
Q. How can contradictory data in fluorination yields be resolved when using different synthetic protocols?
Discrepancies often arise from variations in reagent purity, solvent effects, or reaction kinetics. Methodological solutions include:
- Control experiments : Repeating reactions under inert atmospheres to exclude moisture/O₂ interference.
- In situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation .
- Peer validation : Collaborating with independent labs to verify reproducibility, as seen in multi-lab studies on fluorinated heterocycles .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Competing pathways (e.g., over-bromination or ring-opening) can be minimized by:
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl for amines).
- Catalytic systems : Employing Pd/Cu catalysts for selective cross-couplings, as demonstrated in the synthesis of 6,7-difluoro-2-styrylquinolines .
- Temperature gradients : Lowering reaction temperatures (<0°C) during electrophilic substitutions to favor kinetic control .
Q. How do solvent polarity and pH impact the stability of this compound in biological assays?
The compound’s stability in aqueous buffers (e.g., PBS) depends on pH-dependent hydrolysis. At physiological pH (7.4), the quinoline ring remains intact, but acidic conditions (pH <5) may protonate the nitrogen, altering solubility. Accelerated stability studies using LC-MS can identify degradation products, while computational models (e.g., COSMO-RS) predict solubility profiles .
Q. What computational tools are recommended for predicting the bioactivity of this compound derivatives?
- Molecular docking (AutoDock Vina) : To screen binding affinities against targets like DNA gyrase or kinase enzymes.
- QSAR models : Leveraging datasets from analogs (e.g., 8-hydroxyquinoline derivatives) to correlate substituent effects with antimicrobial activity .
- MD simulations (GROMACS) : Assessing membrane permeability and pharmacokinetic properties .
Methodological Guidelines
- Data presentation : Use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM) and bold numbering for compounds in figures/tables .
- Conflict resolution : Document control experiments and statistical outliers in supplementary materials to enhance reproducibility .
- Ethical reporting : Disclose all synthetic attempts, including failed reactions, to inform future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
